N-(4-chlorobenzyl)formamide
Overview
Description
N-(4-chlorobenzyl)formamide is an organic compound with the chemical formula C8H8ClNO. It is a white crystalline solid that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is an important intermediate in the synthesis of medicinally active compounds .
Mechanism of Action
Target of Action
N-(4-chlorobenzyl)formamide is an important intermediate in the synthesis of medicinally active compounds . .
Mode of Action
It’s known that the compound is involved in reactions at the benzylic position . In these reactions, a free radical reaction occurs, where N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .
Biochemical Pathways
The compound is known to be involved in reactions at the benzylic position , which could potentially affect various biochemical pathways.
Result of Action
It’s known that the compound is an important intermediate in the synthesis of medicinally active compounds , suggesting that it may contribute to the therapeutic effects of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-chlorobenzyl)formamide can be synthesized through several methods. One common method involves the dehydrogenative coupling of 4-chlorobenzylamine with formamide. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions . Another method involves the treatment of this compound with triphosgene in the presence of triethylamine in dichloromethane to generate the corresponding isocyanide, which is then reacted with benzylamine, 2-oxo-2-phenylacetaldehyde, and 2-(4-methoxyphenyl)acetic acid in methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-(4-chlorobenzyl)formamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound has been studied for its potential biological activity, including antituberculosis properties.
Medicine: It is an important intermediate in the synthesis of medicinally active compounds, potentially contributing to the development of new drugs.
Industry: this compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
N-(4-chlorobenzyl)formamide can be compared with other similar compounds, such as:
- N-(4-methoxybenzyl)formamide
- N-(4-methylbenzyl)formamide
- N-(2,4-dichlorobenzyl)formamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. For example, N-(2,4-dichlorobenzyl)formamide has shown significant antituberculosis activity .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it an important intermediate in the synthesis of various organic compounds and medicinally active substances.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLAQBRNNOLMIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457184 | |
Record name | 4-chlorobenzylcarbamoyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86386-67-6 | |
Record name | 4-chlorobenzylcarbamoyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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